

# Application Notes and Protocols for Titanium Carbide (TiC) Coatings on Cutting Tools

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## Compound of Interest

Compound Name: *Titanium(IV) carbide*

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These application notes provide a comprehensive overview of the use of Titanium Carbide (TiC) coatings for enhancing the performance of cutting tools. The information compiled herein is intended to guide researchers and professionals in understanding, applying, and evaluating TiC coatings in their specific applications.

## Introduction to TiC Coatings for Cutting Tools

Titanium Carbide (TiC) is a hard ceramic material with exceptional wear resistance, high hardness, and good chemical stability, making it an excellent candidate for coating cutting tools.<sup>[1]</sup> When applied as a thin film on cutting tool surfaces, TiC coatings significantly improve tool life, allow for higher cutting speeds, and enhance the surface finish of machined parts.<sup>[2][3]</sup> These coatings act as a protective barrier, reducing friction and resisting the high temperatures generated during machining operations.<sup>[3][4]</sup> TiC coatings are often used in combination with other materials like Titanium Nitride (TiN) and Titanium Carbonitride (TiCN) in multilayer structures to further optimize performance.<sup>[4][5][6]</sup>

## Performance Enhancements with TiC and Related Coatings

The application of TiC and other titanium-based coatings leads to significant improvements in cutting tool performance. These enhancements are quantifiable and crucial for optimizing

machining processes.

#### Key Performance Benefits:

- **Extended Tool Life:** Coated tools exhibit a substantially longer operational life compared to their uncoated counterparts, with improvements of three to four times being common.<sup>[5]</sup> In some cases, tool life can be extended by up to ten times depending on the specific coating and application.<sup>[7]</sup>
- **Increased Productivity:** The enhanced wear and heat resistance of coated tools allow for higher cutting speeds and feeds, leading to faster machining times and increased productivity.<sup>[3]</sup>
- **Improved Surface Finish:** The reduced friction and prevention of material adhesion (built-up edge) on the tool surface result in a smoother and more accurate surface finish on the workpiece.<sup>[2][3][8]</sup>
- **Enhanced Wear Resistance:** TiC coatings, in particular, are known for their high resistance to abrasive wear, which minimizes flank wear on the cutting tool.<sup>[1][4]</sup>
- **Reduced Friction:** Coatings like TiCN, which incorporates carbon, offer a lower coefficient of friction, minimizing heat generation and improving chip flow during machining.<sup>[3][9][10]</sup>

## Quantitative Data Summary

The following tables summarize the key properties and performance metrics of TiC and related coatings.

Table 1: Mechanical and Physical Properties of Common Cutting Tool Coatings

| Coating | Hardness (HV)     | Nano Hardness (GPa) | Coefficient of Friction (vs. Steel) | Maximum Application Temperature (°C) | Coating Thickness (µm) |
|---------|-------------------|---------------------|-------------------------------------|--------------------------------------|------------------------|
| TiC     | ~3700[11]         | -                   | ~0.2-0.35[12]                       | ~400                                 | 1-14[13]               |
| TiN     | 2300-2600[14]     | up to 24[7]         | 0.40-0.55[7][14]                    | 600[7][14]                           | 1-7[7]                 |
| TiCN    | 3000-4000[10][15] | up to 32[7]         | 0.2[7]                              | 400[7]                               | 1-4[7]                 |
| TiAlN   | -                 | up to 35[7]         | 0.5[7]                              | 800[7]                               | 1-4[7]                 |

Table 2: Performance Improvements with Coated Cutting Tools

| Coating Type         | Application          | Workpiece Material  | Improvement Metric | Result  |
|----------------------|----------------------|---|--------------------|---|
| TiN                  | Universal            | Steel, Brass, Cast Iron   | Tool Life          | 3-4 times longer than uncoated tools[5]       |
| TiCN                 | General Machining    | Steel < 1300 N/mm <sup>2</sup> , Stainless Steel                  | Tool Life          | Up to 4-5 times longer than uncoated tools[7] |
| TiAlN                | High-Speed Machining | Steel < 1100 N/mm <sup>2</sup> , Stainless Steel, Titanium Alloys | Tool Life          | Up to 10 times longer than uncoated tools[7]  |
| (Ti,Al)N             | Turning              | Cemented Carbides   | Tool Life          | 500% increase[16]                             |
| (Ti,Al)N             | Turning              | Cermets   | Tool Life          | 633% increase[16]                             |
| TiC/TiN (Multilayer) | Turning              | Steel   | Crater Wear        | Reduced at high/low cutting speeds[4]         |

## Experimental Protocols

Detailed and standardized protocols are essential for the consistent application and evaluation of TiC coatings.

### Coating Deposition Protocol: Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a widely used method for applying thick, wear-resistant coatings like TiC.[5][17] The process involves a chemical reaction between gaseous reactants on the heated surface of the cutting tool substrate.[6][12]

Objective: To deposit a uniform and adherent TiC coating on a cutting tool substrate.

#### Materials and Equipment:

- Cutting tool substrates (e.g., cemented carbide)
- CVD reactor
- Precursor gases: Titanium tetrachloride ( $\text{TiCl}_4$ ), Methane ( $\text{CH}_4$ ), Hydrogen ( $\text{H}_2$ )
- Inert gas for purging (e.g., Argon)
- Substrate cleaning agents (e.g., ultrasonic bath with acetone/isopropyl alcohol)
- Personal Protective Equipment (PPE)

#### Procedure:

- Substrate Preparation:
  - Thoroughly clean the cutting tool substrates to remove any contaminants. This can be achieved through ultrasonic cleaning in a sequence of solvents like acetone and isopropyl alcohol.
  - Dry the substrates completely.
- Loading into Reactor:
  - Carefully place the cleaned and dried substrates onto the fixture within the CVD reactor.
- Reactor Purging:
  - Seal the reactor and purge with an inert gas (e.g., Argon) to remove any residual air and moisture.
- Heating:
  - Heat the reactor to the desired deposition temperature, typically in the range of  $900^\circ\text{C}$  to  $1100^\circ\text{C}$ .<sup>[6]</sup> For TiC deposition, a common temperature is around  $1030^\circ\text{C}$ .<sup>[12]</sup>
- Gas Introduction and Deposition:

- Introduce the precursor gases into the reactor at controlled flow rates. The chemical reaction for TiC formation is:  $\text{TiCl}_4(\text{g}) + \text{CH}_4(\text{g}) \xrightarrow{(\text{H}_2 \text{ catalyst, } \sim 1030^\circ\text{C})} \text{TiC}(\text{s}) + 4\text{HCl}(\text{g})$  [12]
- Maintain the process parameters (temperature, pressure, gas flow rates) for the desired duration to achieve the target coating thickness. Typical CVD coating thickness ranges from 5 to 20  $\mu\text{m}$ . [5][17]
- Cooling and Unloading:
  - After the deposition is complete, stop the flow of precursor gases and cool the reactor down to room temperature under an inert gas atmosphere.
  - Once cooled, safely unload the coated cutting tools.
- Post-Coating Treatment (Optional):
  - Some applications may require post-coating treatments like polishing to achieve a smoother surface finish. [12]

## Performance Evaluation Protocol: Cutting Test

This protocol outlines a standard procedure for evaluating the performance of coated cutting tools by measuring key parameters during a machining operation.

Objective: To compare the cutting performance of TiC-coated tools against uncoated or alternatively coated tools.

Materials and Equipment:

- CNC Machining Center (e.g., lathe for turning tests, milling machine for milling tests) [18]
- Coated and uncoated cutting tool inserts
- Workpiece material of a specified grade (e.g., AISI 1045 steel, Inconel 718) [19][20]
- Tool holder

- Three-component dynamometer to measure cutting forces[21][22]
- Tool microscope or Scanning Electron Microscope (SEM) for wear analysis[18][22]
- Surface roughness tester[21]
- Thermal infrared imager for temperature measurement (optional)[22]

#### Procedure:

- Experimental Setup:
  - Mount the workpiece securely in the machine tool.
  - Install the cutting tool insert into the tool holder and mount it on the dynamometer, which is then fixed to the machine's turret or spindle.[23]
  - Set up any additional measurement equipment, such as a thermal imager.
- Defining Cutting Parameters:
  - Select the cutting parameters (cutting speed, feed rate, and depth of cut) based on the workpiece material and the specific application being tested.[24][25][26]
- Machining and Data Acquisition:
  - Begin the machining operation (e.g., turning a specific length of the workpiece).
  - Simultaneously record the cutting forces (tangential, feed, and radial) using the dynamometer.
  - If applicable, record the cutting temperature.
- Tool Wear Measurement:
  - Periodically interrupt the cutting test at predefined intervals.
  - Remove the tool and inspect the flank wear (VB) and crater wear (KT) using a tool microscope or SEM.[18]

- The tool life criterion is often defined as a specific flank wear width (e.g.,  $VB = 0.6 \text{ mm}$ ).  
[18]
- Surface Roughness Measurement:
  - After each cutting pass, measure the surface roughness of the machined workpiece using a surface roughness tester.
- Data Analysis and Comparison:
  - Plot the progression of tool wear against cutting time or length.
  - Compare the tool life of the coated tool with the uncoated or reference tool.
  - Analyze the cutting forces and surface roughness data for each tool.
  - Examine the wear mechanisms using SEM images of the worn tools.

## Adhesion Testing Protocol: Scratch Test (ASTM C1624)

The scratch test is a common method to assess the adhesion strength of a coating to its substrate.

Objective: To determine the critical load at which the coating begins to fail, providing a quantitative measure of adhesion.

Materials and Equipment:

- Scratch tester equipped with a diamond stylus
- Coated tool sample
- Optical microscope integrated with the scratch tester

Procedure:

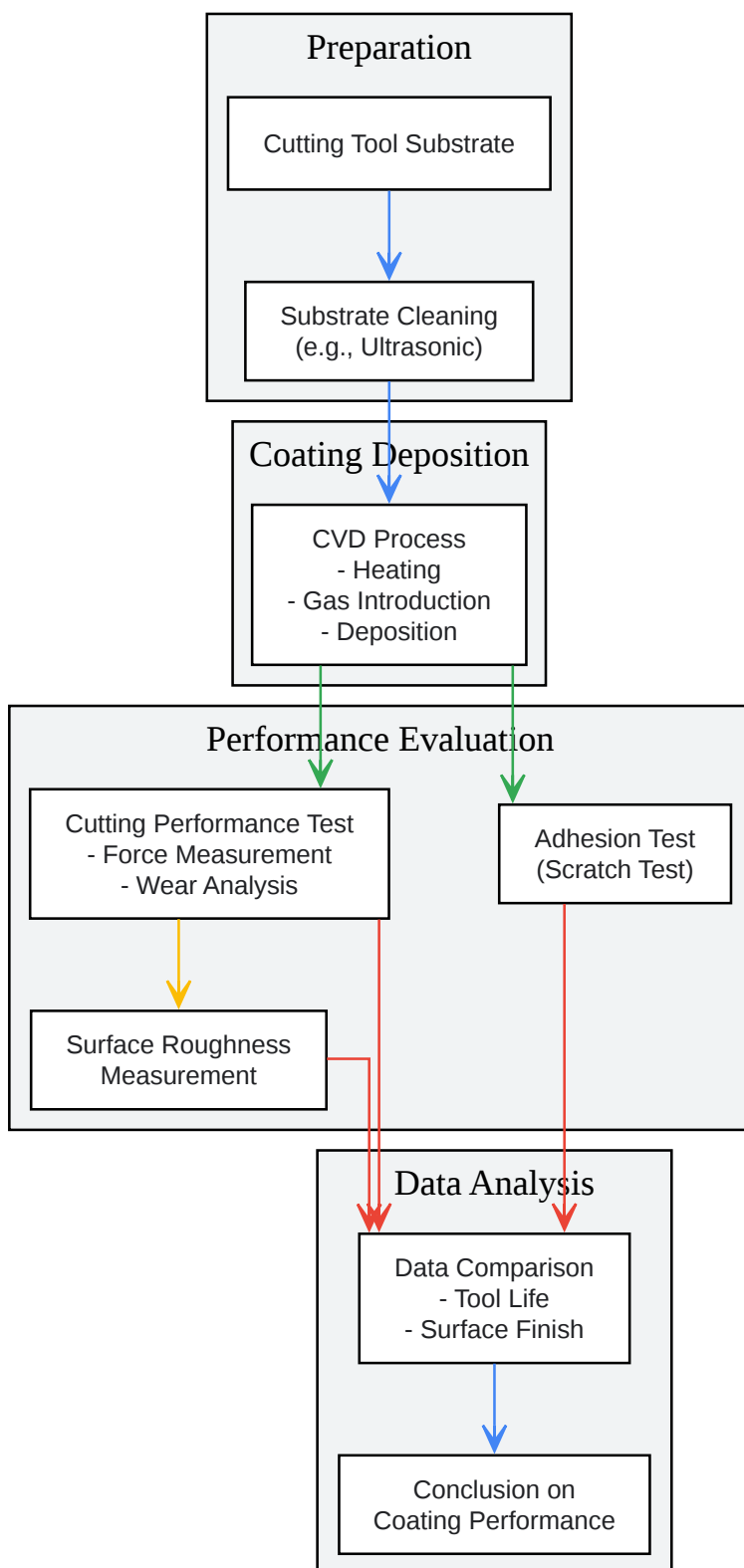
- Sample Mounting:
  - Securely mount the coated tool sample on the stage of the scratch tester.



- Test Parameter Setup:
  - Set the parameters for the test, including the initial load, final load, loading rate, and scratch speed.
- Scratch Execution:
  - The diamond stylus is drawn across the coated surface under a progressively increasing normal load.
- Critical Load Determination:
  - During the scratch, monitor for acoustic emissions and changes in frictional force, which can indicate coating failure.
  - After the scratch, examine the scratch track under the optical microscope to identify the points of initial coating failure (e.g., cracking, delamination).
  - The normal force at which the first failure event occurs is defined as the lower critical load (Lc1), and the force at which significant delamination occurs is the upper critical load (Lc2). This provides a quantitative measure of the coating's adhesion.

## Visualizations

The following diagrams illustrate key workflows and relationships in the application of TiC coatings.



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Caption: Workflow for TiC coating application and evaluation.

| Property | Hardness (HV) | Friction Coeff. | Max Temp (°C) |
|----------|---------------|-----------------|---------------|
|----------|---------------|-----------------|---------------|

|     |       |           |      |
|-----|-------|-----------|------|
| TiC | ~3700 | ~0.2-0.35 | ~400 |
|-----|-------|-----------|------|

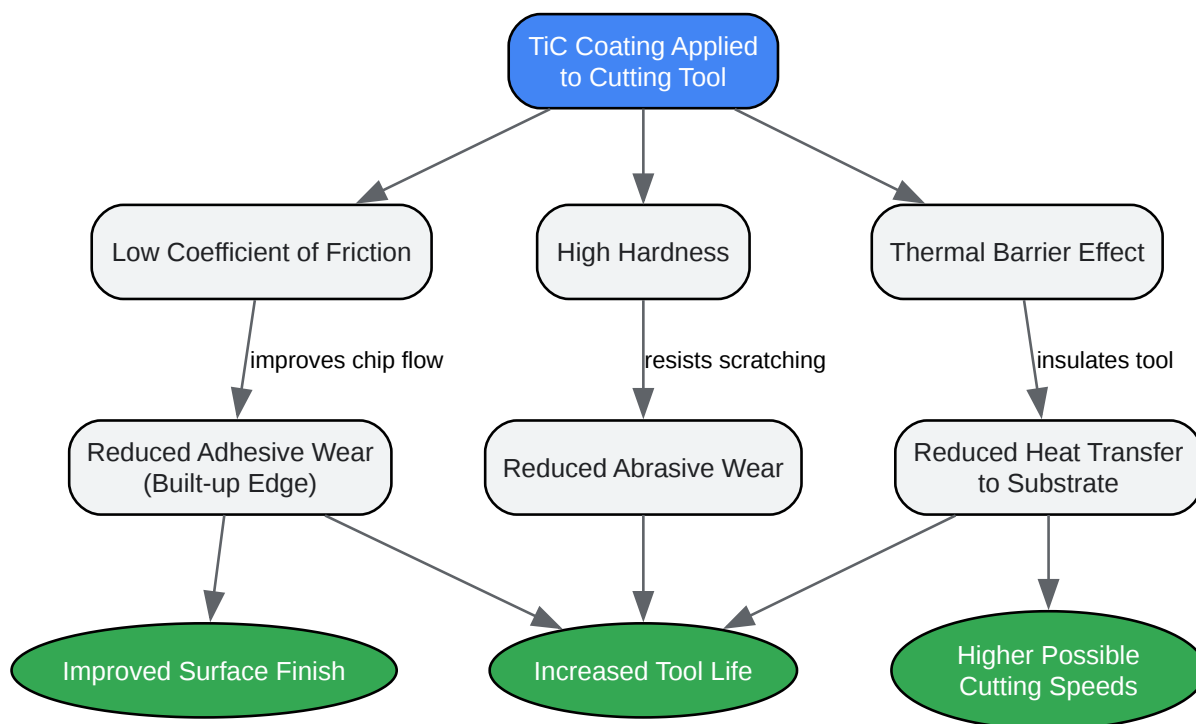
|     |           |           |     |
|-----|-----------|-----------|-----|
| TiN | 2300-2600 | 0.40-0.55 | 600 |
|-----|-----------|-----------|-----|

|      |           |     |     |
|------|-----------|-----|-----|
| TiCN | 3000-4000 | 0.2 | 400 |
|------|-----------|-----|-----|

|       |   |     |     |
|-------|---|-----|-----|
| TiAlN | - | 0.5 | 800 |
|-------|---|-----|-----|

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Caption: Comparison of key properties for different coatings.



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Caption: Mechanism of wear reduction by TiC coatings.

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